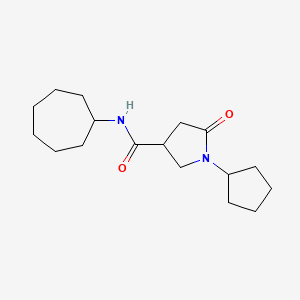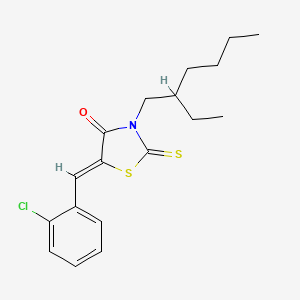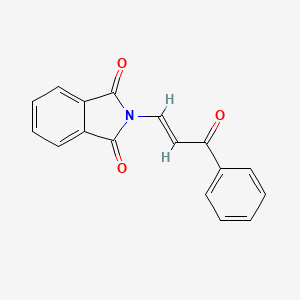![molecular formula C16H24N2O3S B5329245 5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)
5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, commonly known as CP-ISOM, is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research for its potential therapeutic properties and its mechanism of action.
Mecanismo De Acción
CP-ISOM works by inhibiting the activity of ATP-sensitive potassium (KATP) channels in pancreatic beta cells, leading to an increase in insulin secretion. It also inhibits the activity of the NLRP3 inflammasome, which is responsible for the production of pro-inflammatory cytokines. CP-ISOM has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism.
Biochemical and Physiological Effects:
CP-ISOM has been shown to lower blood glucose levels in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues. CP-ISOM has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-ISOM is a potent and selective inhibitor of KATP channels, making it a useful tool for studying insulin secretion. It is also a potent inhibitor of the NLRP3 inflammasome, making it a useful tool for studying inflammation. However, CP-ISOM has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CP-ISOM. One area of interest is the development of more potent and selective KATP channel inhibitors for the treatment of diabetes. Another area of interest is the development of CP-ISOM derivatives with improved solubility and bioavailability. CP-ISOM also has potential as a treatment for neurodegenerative diseases and cancer, and further research in these areas is warranted.
Métodos De Síntesis
The synthesis of CP-ISOM involves a series of reactions starting from 2-methylbenzoic acid. The acid is first converted to 2-methylbenzoyl chloride, which is then reacted with N-isopropylcyclopentylamine to form the intermediate product. The intermediate is then treated with sodium bisulfite to form CP-ISOM.
Aplicaciones Científicas De Investigación
CP-ISOM has been extensively studied for its potential therapeutic properties. It has been shown to have antidiabetic, anti-inflammatory, and neuroprotective effects in various animal models. CP-ISOM has also been investigated as a potential treatment for Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
5-(cyclopentylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11(2)17-16(19)15-10-14(9-8-12(15)3)22(20,21)18-13-6-4-5-7-13/h8-11,13,18H,4-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSUPVLXJRTVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5329171.png)
![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)
![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)
